Cas no 931-03-3 (1H-Pyrrole-3-carboxylic acid)

1H-Pyrrole-3-carboxylic acid structure
1H-Pyrrole-3-carboxylic acid structure
Nome del prodotto:1H-Pyrrole-3-carboxylic acid
Numero CAS:931-03-3
MF:C5H5NO2
MW:111.098701238632
MDL:MFCD00800594
CID:40294
PubChem ID:125307897

1H-Pyrrole-3-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrrole-3-carboxylic acid
    • Pyrrole-3-carboxylic Acid
    • C5H5NO2
    • 3-CARBOXYPYRROLE
    • PYHrole-3-carboxylic Acid
    • PYRROLE-3-CARBOXYLIC
    • PYRROLE-3-CARBOXYLIC ACID HYDRATE
    • Pyrrole-3-carboxylic acid (6CI, 7CI, 8CI)
    • MFCD00800594
    • AC-709
    • CHEBI:68076
    • PKN
    • 1H-pyrrole-3-carboxylicacid
    • Q27136569
    • Z1154253207
    • 3-pyrrolecarboxylic acid
    • Q-101890
    • P1899
    • BDBM50543165
    • CHEMBL79155
    • EN300-73588
    • FT-0649423
    • 931-03-3
    • 931-03-3 336100-46-0(hydrate)
    • 1H-pyrrol-3-carbonsäure
    • 1h-pyrrole-3-carboxylic acid anhydrous
    • NoName_35
    • 3-pyrrole-carboxylic acid
    • D4DY7P2L2D
    • FG-0412
    • SY004601
    • AKOS005146214
    • CS-W002692
    • AM20120340
    • DTXSID90900989
    • pyrrole 3-carboxylic acid
    • 4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylicacid
    • SCHEMBL153032
    • Pyrrole-3-carboxylic acid, >=96%
    • MB01464
    • BCP08157
    • DOYOPBSXEIZLRE-UHFFFAOYSA-N
    • DB-016186
    • STL554792
    • pyrrole-3-carboxylate
    • BBL100998
    • MDL: MFCD00800594
    • Inchi: 1S/C5H5NO2/c7-5(8)4-1-2-6-3-4/h1-3,6H,(H,7,8)
    • Chiave InChI: DOYOPBSXEIZLRE-UHFFFAOYSA-N
    • Sorrisi: O=C(C1=CNC=C1)O
    • BRN: 108642

Proprietà calcolate

  • Massa esatta: 111.03200
  • Massa monoisotopica: 111.032
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 1
  • Complessità: 103
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 53.1A^2
  • XLogP3: 0.2

Proprietà sperimentali

  • Colore/forma: White to Yellow Solid
  • Densità: 1.383g/cm3
  • Punto di fusione: 148°C(dec.)(lit.)
  • Punto di ebollizione: 340.3ºCat760mmHg
  • Punto di infiammabilità: 159.6℃
  • Indice di rifrazione: 1.604 
  • Coefficiente di ripartizione dell'acqua: Soluble in water.
  • PSA: 53.09000
  • LogP: 0.71290

1H-Pyrrole-3-carboxylic acid Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H319
  • Dichiarazione di avvertimento: P264-P280-P305+P351+P338+P337+P313
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 22-36
  • Istruzioni di sicurezza: 26
  • Identificazione dei materiali pericolosi: Xn
  • Condizioni di conservazione:Sealed in dry,Room Temperature

1H-Pyrrole-3-carboxylic acid Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1H-Pyrrole-3-carboxylic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD23156-100mg
1H-Pyrrole-3-carboxylic acid
931-03-3 98%
100mg
¥25.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046917-1g
Pyrrole-3-carboxylic acid
931-03-3 98%
1g
¥81.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046917-5g
Pyrrole-3-carboxylic acid
931-03-3 98%
5g
¥457.00 2024-04-25
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032597-1g
1H-Pyrrole-3-carboxylic acid
931-03-3 95%
1g
¥80 2024-05-20
Key Organics Ltd
FG-0412-10G
1H-pyrrole-3-carboxylic acid
931-03-3 >97%
10g
£80.00 2025-02-09
Chemenu
CM198592-5g
1H-Pyrrole-3-carboxylic acid
931-03-3 95%+
5g
$76 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046917-25g
Pyrrole-3-carboxylic acid
931-03-3 98%
25g
¥1622.00 2024-04-25
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H55383-250mg
Pyrrole-3-carboxylic acid, 98+%
931-03-3 98+%
250mg
¥2330.00 2023-03-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB124050-500MG
1H-pyrrole-3-carboxylic acid
931-03-3 97%
500MG
¥ 105.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB124050-10G
1H-pyrrole-3-carboxylic acid
931-03-3 97%
10g
¥ 1,062.00 2023-04-12

1H-Pyrrole-3-carboxylic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Cupric chloride ;  3 h, rt
Riferimento
Coordinated molecularly imprinted-based ratiometric sensor for electrochemical sensing of hazardous ciprofloxacin based on nitrogen and sulfur co-doped porous carbon/silver nanoparticles hybrid
Mahmoud, Ashraf M.; Abu-Alrub, Samer S.; Al-Qarni, Ali O.; Alshareef, F. M.; El-Wekil, Mohamed M., Microchemical Journal, 2023, 193,

Synthetic Routes 2

Condizioni di reazione
Riferimento
N-(Triisopropylsilyl)pyrrole. A progenitor "par excellence" of 3-substituted pyrroles
Bray, Brian L.; Mathies, Peter H.; Naef, Reto; Solas, Dennis R.; Tidwell, Thomas T.; et al, Journal of Organic Chemistry, 1990, 55(26), 6317-28

Synthetic Routes 3

Condizioni di reazione
Riferimento
Functionalization of 2-Trifluoromethyl-1H-pyrrole: A Convenient Entry into Advanced Fluorinated Building Blocks Including all Isomeric 2-(Trifluoromethyl)prolines
Hys, Vasyl Yu.; Shevchuk, Oleksandr I.; Vashchenko, Bohdan V. ; Karpenko, Oleksandr V.; Gorlova, Alina O.; et al, European Journal of Organic Chemistry, 2020, 2020(25), 3896-3905

Synthetic Routes 4

Condizioni di reazione
Riferimento
Product subclass 14: aryllithium and hetaryllithium compounds
Gribble, Gordon W., Science of Synthesis, 2006, 8, 357-426

Synthetic Routes 5

Condizioni di reazione
Riferimento
Structure of batrachotoxin, a steroidal alkaloid from the Colombian arrow poison frog, phyllobates aurotaenia, and partial synthesis of batrachotoxin and its analogs and homologs
Tokuyama, Takashi; Daly, J., Journal of the American Chemical Society, 1969, 91(14), 3931-8

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  24 h, rt
Riferimento
A new synthetic route to 3-polyfluoroalkyl-containing pyrroles
Shaitanova, Elena N.; Gerus, Igor I.; Kukhar, Valery P., Tetrahedron Letters, 2008, 49(7), 1184-1187

Synthetic Routes 7

Condizioni di reazione
Riferimento
Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity
Mahy, William; Patel, Mikesh; Steadman, David ; Woodward, Hannah L. ; Atkinson, Benjamin N. ; et al, Journal of Medicinal Chemistry, 2020, 63(17), 9464-9483

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Silver oxide (Ag2O)
Riferimento
Studies of the Maillard reaction. I. Reaction of amino sugars with malondialdehyde
Gomez-Sanchez, Antonio; Maya, Ines; Hermosin, Isidro, Carbohydrate Research, 1990, 200, 167-80

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Methanol
Riferimento
The protecting-directing role of the trityl group in syntheses of pyrrole derivatives: efficient preparations of 1H-pyrrole-3-carboxylic acid and 3-acyl-, 3-amino-, and 3-bromo-1-tritylpyrroles
Chadwick, Derek J.; Hodgson, Simon T., Journal of the Chemical Society, 1983, (1), 93-102

Synthetic Routes 10

Condizioni di reazione
Riferimento
Preparation of novobiocin analogs having modified glycoside moieties as antitumor agents
, United States, , ,

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Chlorodimethylaluminum Solvents: Toluene ,  Hexane ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Carboxylation of indoles and pyrroles with CO2 in the presence of dialkylaluminum halides
Nemoto, Koji; Onozawa, Satoru; Egusa, Naoki; Morohashi, Naoya; Hattori, Tetsutaro, Tetrahedron Letters, 2009, 50(31), 4512-4514

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water
Riferimento
A facile and efficient synthesis of pyrrole-3-carboxylic acid from pyrrole
Cativiela, Carlos; Garcia, Jose I., Organic Preparations and Procedures International, 1986, 18(4), 283-5

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Solvents: Dimethylformamide ;  24 h, 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Riferimento
Synthesis of cyclic chiral α-amino boronates by copper-catalyzed asymmetric dearomative borylation of indoles
Chen, Lili; Shen, Jun-Jian; Gao, Qian; Xu, Senmiao, Chemical Science, 2018, 9(26), 5855-5859

Synthetic Routes 14

Condizioni di reazione
Riferimento
Product class 13: 1H-pyrroles
Black, D. StC., Science of Synthesis, 2002, 9, 441-552

Synthetic Routes 15

Condizioni di reazione
Riferimento
3-Lithiopyrroles by halogen-metal interchange of 3-bromo-1-(triisopropylsilyl)pyrroles. Synthesis of verrucarin E and other 3-substituted pyrroles
Muchowski, Joseph M.; Naef, Reto, Helvetica Chimica Acta, 1984, 67(4), 1168-72

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → reflux; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Riferimento
Synthesis of pyrrole-3-carboxylic acid
Liu, Zhi-da; Teng, Da-wei, Yingyong Huagong, 2013, 42(5), 860-862

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Sodium hypochlorite Catalysts: Sodium hydroxide Solvents: Water ;  1 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
Riferimento
Oxidation of Aldehydes and Alcohols to Carboxylic Acids Using NaClO Under Microwave Irradiation or Classical Heating Without a Catalyst
Pujol, Maria Dolors; Navarro, Lorena, Letters in Organic Chemistry, 2018, 15(6), 534-539

1H-Pyrrole-3-carboxylic acid Raw materials

1H-Pyrrole-3-carboxylic acid Preparation Products

1H-Pyrrole-3-carboxylic acid Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:931-03-3)1H-Pyrrole-3-carboxylic acid
A10976
Purezza:99%/99%
Quantità:100g/25g
Prezzo ($):921.0/230.0